molecular formula C17H15ClN2O2 B278566 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

货号 B278566
分子量: 314.8 g/mol
InChI 键: HQAPWAGCLOKTMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as TAK-063, is a novel compound that has gained attention in the field of neuroscience research. It is a selective antagonist of the glycine transporter 1 (GlyT1), which regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the modulation of synaptic transmission. The discovery of TAK-063 has provided a new tool for investigating the function of GlyT1 and the role of glycine in the brain.

作用机制

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide acts as a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in the regulation of synaptic plasticity and are important for learning and memory processes.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to increase the concentration of glycine in the cerebrospinal fluid of rats, indicating that it effectively blocks GlyT1 in vivo. In addition, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been found to increase the activity of NMDA receptors in the prefrontal cortex of rats, which is consistent with its mechanism of action. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has also been shown to improve cognitive function in rodents, suggesting that it may have potential therapeutic applications in the treatment of cognitive deficits.

实验室实验的优点和局限性

One advantage of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its selectivity for GlyT1, which allows for the specific modulation of glycine transmission in the brain. In addition, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has good pharmacokinetic properties and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its relatively short half-life, which may require frequent dosing in some experiments.

未来方向

There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide. One area of interest is the potential therapeutic applications of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide in the treatment of psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide in patients with schizophrenia. Another area of interest is the role of glycine in synaptic plasticity and learning and memory processes. Further studies are needed to elucidate the mechanisms underlying the effects of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide on cognitive function. Finally, the development of more selective and potent GlyT1 inhibitors may provide new tools for investigating the function of glycine in the brain.

合成方法

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves several steps, starting from the reaction of 5-chloro-2-aminobenzoxazole with 4-bromo-2-methylpropiophenone to yield the intermediate 4-(5-chloro-1,3-benzoxazol-2-yl)-2-methylpropan-1-one. This intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to produce the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide.

科学研究应用

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of psychiatric disorders such as schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. In addition, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been found to have anxiolytic and antidepressant effects in rodents. These findings suggest that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide may have potential therapeutic applications in the treatment of psychiatric disorders.

属性

产品名称

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

分子式

C17H15ClN2O2

分子量

314.8 g/mol

IUPAC 名称

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-6-3-11(4-7-13)17-20-14-9-12(18)5-8-15(14)22-17/h3-10H,1-2H3,(H,19,21)

InChI 键

HQAPWAGCLOKTMM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

规范 SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。